CAY10594

Description

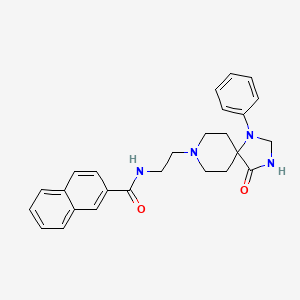

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648719 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130067-34-3 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10594: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10594 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Elevated PLD activity is associated with increased cell proliferation, survival, and metastasis. CAY10594, by targeting PLD2, presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanism of action of CAY10594 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of PLD2

CAY10594 exerts its primary effect through the specific inhibition of PLD2. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger. PA, in turn, modulates the activity of a multitude of downstream signaling proteins, thereby influencing key cellular functions. By blocking the production of PA, CAY10594 disrupts these signaling cascades, leading to anti-cancer effects. While highly selective for PLD2, it is noteworthy that CAY10594 can also inhibit PLD1 at higher concentrations.

Impact on Cancer Cell Behavior

The inhibition of PLD2 by CAY10594 triggers a cascade of events that collectively inhibit cancer progression. These effects have been observed across various cancer cell types and include the attenuation of proliferation, induction of apoptosis, and suppression of invasion and migration.

Data Presentation: Quantitative Effects of CAY10594 on Cancer Cells

The following tables summarize the quantitative data on the effects of CAY10594 and other PLD2 inhibitors on cancer cell lines.

| Cell Line | Cancer Type | Assay | Treatment | Effect | Reference |

| A549 | Lung Cancer | Cell Viability | CAY10594 (50 µM) + Alkylating Agent | Synergistic decrease in viability | [1] |

| A549 | Lung Cancer | Colony Formation | CAY10594 (50 µM) + Alkylating Agent | Significant reduction in colony number | [1] |

| A549 | Lung Cancer | Caspase-3 Activity | CAY10594 (50 µM) + Alkylating Agent | Increased caspase-3 activity | [1] |

| MDA-MB-231 | Breast Cancer | Cell Invasion | PLD2 Inhibition | Suppression of invasion | [2] |

| Glioblastoma Cells | Brain Cancer | Akt Phosphorylation | PLD2 Inhibitor | Decreased Akt phosphorylation | [1] |

Note: Much of the currently available quantitative data for CAY10594 is in the context of combination therapies. Further research is needed to establish comprehensive single-agent dose-response curves and IC50 values across a broader range of cancer cell lines.

Signaling Pathways Modulated by CAY10594

The anti-cancer effects of CAY10594 are mediated through the modulation of key signaling pathways that are critical for tumor growth and survival. The inhibition of PLD2 and the subsequent reduction in phosphatidic acid levels directly impact the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway

Phosphatidic acid is known to directly bind to and activate mTOR, a central regulator of cell growth and proliferation. Furthermore, PLD2 activity has been shown to be required for the activation of Akt, a key survival kinase, particularly under conditions of cellular stress. By inhibiting PLD2, CAY10594 can lead to a reduction in Akt phosphorylation and a dampening of the entire PI3K/Akt/mTOR signaling axis. This contributes to decreased cell survival and proliferation.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Evidence suggests a link between PLD2 and the ERK signaling cascade, with PLD2 acting as a downstream effector of ERK in some contexts. Inhibition of PLD has been shown to block RAS-MAPK activation in certain cancer cells[3]. By interfering with PLD2 function, CAY10594 may disrupt this signaling axis, leading to reduced cell proliferation.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CAY10594.

Cell Viability Assay (MTT/WST-1)

This assay determines the effect of CAY10594 on cancer cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete culture medium

-

CAY10594 (dissolved in DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of CAY10594 (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis for Key Signaling and Apoptosis Proteins

This technique is used to measure changes in the expression and phosphorylation status of proteins in response to CAY10594 treatment.

-

Materials:

-

Cancer cell lysates (treated and untreated with CAY10594)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Bax, anti-Ki-67, anti-PCNA)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

Colony Formation Assay

This assay assesses the long-term effect of CAY10594 on the ability of single cells to proliferate and form colonies.

-

Materials:

-

Cancer cell line

-

6-well plates

-

CAY10594

-

Crystal violet staining solution

-

-

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well for A549) in 6-well plates[4].

-

Treat with various concentrations of CAY10594 or vehicle control.

-

Incubate for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of CAY10594 on cell cycle progression.

-

Materials:

-

Cancer cells treated with CAY10594

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with CAY10594 for 24-48 hours.

-

Harvest and fix the cells in ice-cold 70% ethanol.

-

Wash the cells and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by CAY10594.

-

Materials:

-

Cancer cells treated with CAY10594

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with CAY10594 for a specified time (e.g., 24-48 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Diagram

References

- 1. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulated phospholipase D2 expression and activity is related to the metastatic properties of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CAY10594: A Technical Guide to a Potent and Selective Phospholipase D2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10594 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including cell proliferation, migration, and survival. CAY10594 has emerged as a critical research tool for elucidating the specific roles of PLD2 in various physiological and pathological conditions, demonstrating therapeutic potential in oncology and drug-induced liver injury. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of CAY10594.

Core Function and Mechanism of Action

CAY10594 functions as a highly selective inhibitor of the PLD2 isoform. It exhibits significantly greater potency for PLD2 over its closely related isoform, PLD1. This selectivity allows for the precise dissection of PLD2-specific signaling pathways.

The primary mechanism of action of CAY10594 is the direct inhibition of the catalytic activity of PLD2, thereby preventing the generation of phosphatidic acid. This blockade of PA production disrupts downstream signaling cascades that are dependent on this lipid second messenger.

In the context of cancer , CAY10594 has been shown to inhibit the invasive migration of breast cancer cells.[1] This effect is attributed to the role of PLD2 in cytoskeletal rearrangement and the formation of invasive structures.

In acetaminophen-induced acute liver injury , CAY10594 demonstrates a protective effect by regulating the phosphorylated-Glycogen Synthase Kinase-3β (GSK-3β)/c-Jun N-terminal Kinase (JNK) signaling axis.[2][3][4] By inhibiting PLD2, CAY10594 prevents the phosphorylation and activation of GSK-3β and the subsequent activation of the JNK pathway, a key mediator of hepatocyte apoptosis and liver damage.

Quantitative Data

The inhibitory activity of CAY10594 against PLD1 and PLD2 has been quantified both in vitro and in cellular assays.

| Target | Assay Type | IC50 | Reference |

| PLD2 | in vitro | 140 nM | [1] |

| PLD2 | in cells | 110 nM | [1] |

| PLD1 | in vitro | 5.1 µM | [1] |

| PLD1 | in cells | 1.0 µM | [1] |

Experimental Protocols

Phospholipase D (PLD) Enzymatic Assay

This protocol is adapted from the methods used to characterize the inhibitory activity of CAY10594.

Objective: To determine the in vitro inhibitory potency of CAY10594 on PLD1 and PLD2.

Materials:

-

Purified recombinant human PLD1 and PLD2 enzymes

-

Phosphatidylcholine (PC) substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM CaCl2, 5 mM MgCl2)

-

CAY10594

-

96-well black microplates

Procedure:

-

Prepare a reaction mixture containing the PLD enzyme, assay buffer, and varying concentrations of CAY10594.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PC substrate.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction and measure the production of choline, a product of PC hydrolysis. This can be done using a coupled enzymatic assay with choline oxidase, HRP, and Amplex Red, which generates a fluorescent product.

-

Read the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Transwell Invasion Assay

This protocol is designed to assess the effect of CAY10594 on cancer cell invasion.

Objective: To evaluate the inhibitory effect of CAY10594 on the invasive migration of breast cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel or another extracellular matrix protein

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

CAY10594

-

Crystal violet staining solution

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the MDA-MB-231 cells in a serum-free medium for 24 hours.

-

Resuspend the starved cells in a serum-free medium containing the desired concentration of CAY10594 or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.

-

Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the number of invading cells in the CAY10594-treated group to the control group.

Acetaminophen-Induced Acute Liver Injury Mouse Model

This in vivo protocol is used to investigate the protective effects of CAY10594.

Objective: To determine the efficacy of CAY10594 in ameliorating acetaminophen-induced liver injury in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Acetaminophen (APAP)

-

CAY10594

-

Vehicle for CAY10594 (e.g., 1% DMSO in PBS)[2]

-

Saline

Procedure:

-

Fast the mice overnight (approximately 16 hours) before the experiment.[2][3]

-

Administer CAY10594 (e.g., 1 to 8 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes to 1 hour before APAP administration.[2][3]

-

Induce liver injury by administering a single high dose of APAP (e.g., 500 mg/kg) via oral gavage.[2][3]

-

Sacrifice the mice at a specified time point after APAP administration (e.g., 12 hours).[3]

-

Collect blood and liver tissue for analysis.

-

Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

-

Perform histological analysis (H&E staining) of liver sections to assess the extent of necrosis.

-

Measure glutathione (GSH) levels in liver homogenates to assess oxidative stress.

-

Perform Western blot analysis on liver lysates to determine the phosphorylation status of GSK-3β and JNK.

Western Blot Analysis

This protocol is for analyzing the signaling pathways affected by CAY10594.

Objective: To detect the levels of total and phosphorylated GSK-3β and JNK in liver tissue lysates.

Materials:

-

Liver tissue lysates from the in vivo experiment

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK-3β (Ser9)

-

Rabbit anti-GSK-3β

-

Rabbit anti-phospho-JNK

-

Rabbit anti-JNK

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Homogenize the liver tissue in lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Signaling Pathway of CAY10594 in Acetaminophen-Induced Liver Injury

References

- 1. caymanchem.com [caymanchem.com]

- 2. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10594: A Technical Guide to its Role in the GSK-3β/JNK Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the compound CAY10594 and its involvement in the Glycogen Synthase Kinase-3β (GSK-3β) and c-Jun N-terminal Kinase (JNK) signaling pathways. This document summarizes the current understanding of CAY10594's mechanism of action, presents relevant quantitative data, and offers detailed experimental protocols for studying its effects.

Executive Summary

CAY10594 is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] Research has demonstrated its protective effects in a model of acetaminophen (APAP)-induced acute liver injury.[2][3][4] The primary mechanism underlying this protection involves the modulation of the GSK-3β/JNK signaling axis.[2][3] Specifically, CAY10594 has been shown to block the phosphorylation of GSK-3β at serine 9 and inhibit the activation of JNK, thereby reducing hepatocyte apoptosis and necrosis.[2][3][4] This guide will explore the experimental evidence supporting these findings and provide the necessary technical details for researchers to investigate this pathway further.

CAY10594: Compound Profile and Quantitative Data

CAY10594 is a small molecule inhibitor with high selectivity for PLD2 over PLD1.[1] Its inhibitory activities are summarized in the table below.

| Target | IC50 (in vitro) | IC50 (in cells) | Reference |

| PLD2 | 140 nM | 110 nM | [1] |

| PLD1 | 5.1 µM | 1.0 µM | [1] |

Table 1: In vitro and in-cell inhibitory concentrations (IC50) of CAY10594 against PLD1 and PLD2.

In a preclinical model of APAP-induced acute liver injury, CAY10594 demonstrated significant therapeutic effects.

| Treatment Group | Dosage | Survival Rate (72h) | Reference |

| Vehicle | - | 12.5% | [2] |

| CAY10594 | 8 mg/kg | 50% | [2] |

Table 2: In vivo efficacy of CAY10594 in a mouse model of APAP-induced acute liver injury.

The GSK-3β/JNK Signaling Axis in APAP-Induced Liver Injury

The GSK-3β/JNK signaling pathway plays a critical role in mediating cellular stress and apoptosis.[5][6] In the context of APAP-induced hepatotoxicity, sustained activation of JNK is a key event leading to mitochondrial dysfunction and hepatocyte death.[2] GSK-3β is implicated as an upstream regulator of JNK in this process.[2] The administration of CAY10594 has been shown to inhibit the phosphorylation of GSK-3β at serine 9, an inhibitory phosphorylation site, and consequently block the activation and mitochondrial translocation of phosphorylated JNK.[2]

Below is a diagram illustrating the proposed signaling pathway modulated by CAY10594.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of CAY10594 on the GSK-3β/JNK axis.

Animal Model of Acetaminophen-Induced Acute Liver Injury

This protocol describes the induction of acute liver injury in mice using acetaminophen.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Acetaminophen (APAP)

-

Phosphate-buffered saline (PBS)

-

CAY10594

-

DMSO

Procedure:

-

Fast mice for 12-16 hours prior to APAP administration with free access to water.[2][3]

-

Prepare a stock solution of APAP in PBS heated to 50-60°C.

-

Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 500 mg/kg).[2][3]

-

Prepare CAY10594 in a vehicle of PBS containing 1% DMSO.[2]

-

For therapeutic studies, administer CAY10594 (e.g., 8 mg/kg, i.p.) at a specified time point (e.g., 3 hours) post-APAP challenge.[2]

-

Monitor mice for survival over a 72-hour period.[2]

-

For mechanistic studies, euthanize mice at various time points (e.g., 3, 6, 12 hours) post-APAP administration to collect liver tissue and blood samples for further analysis.[2]

Primary Hepatocyte Isolation and In Vitro Treatment

This protocol details the isolation of primary hepatocytes for in vitro experiments.

Materials:

-

Mouse liver

-

Perfusion buffer (e.g., HBSS without Ca2+/Mg2+)

-

Collagenase solution

-

Williams' E Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Collagen-coated culture plates

-

APAP

-

CAY10594

Procedure:

-

Anesthetize the mouse and perform a laparotomy.

-

Cannulate the portal vein and perfuse the liver with pre-warmed perfusion buffer to flush out the blood.

-

Switch to a pre-warmed collagenase solution and perfuse until the liver is digested.

-

Excise the liver and gently dissociate the cells in Williams' E Medium.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm).

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.

-

Wash the hepatocyte pellet with culture medium.

-

Determine cell viability using Trypan Blue exclusion.

-

Seed the hepatocytes on collagen-coated plates and allow them to attach for several hours.

-

Pre-incubate the attached hepatocytes with CAY10594 (e.g., 10 µM) for a specified time before challenging with APAP (e.g., 10 mM).[4]

-

Collect cell lysates and culture supernatants at various time points for further analysis.

Western Blot Analysis of GSK-3β and JNK Phosphorylation

This protocol outlines the detection of phosphorylated and total GSK-3β and JNK by Western blotting.

Materials:

-

Liver tissue or primary hepatocyte lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK-3β (Ser9)

-

Rabbit anti-total GSK-3β

-

Rabbit anti-phospho-JNK

-

Rabbit anti-total JNK

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Homogenize liver tissue or lyse primary hepatocytes in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Cytotoxicity and Apoptosis Assays

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

-

Culture primary hepatocytes in a 96-well plate and treat as described in section 4.2.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release, a marker of cell membrane damage.[7]

TUNEL Assay for Apoptosis:

-

Fix liver tissue sections or cultured hepatocytes with 4% paraformaldehyde.

-

Permeabilize the samples with a detergent (e.g., Triton X-100).

-

Use a commercial TUNEL assay kit to label the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.[8][9]

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify apoptotic cells using fluorescence microscopy.[8]

Conclusion

CAY10594 represents a valuable research tool for investigating the role of the PLD2/GSK-3β/JNK signaling axis in cellular stress and injury. The experimental evidence strongly suggests that by inhibiting PLD2, CAY10594 can prevent the downstream activation of GSK-3β and JNK, thereby protecting against hepatocyte death in the context of APAP-induced liver injury.[2][3][4] The protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting this pathway in drug-induced liver injury and other related pathologies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. TUNEL assay [bio-protocol.org]

- 9. biorxiv.org [biorxiv.org]

Preliminary Studies on CAY10594 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of many of these diseases is the dysregulation of intracellular signaling pathways, leading to neuronal dysfunction and death. Emerging evidence points to the enzyme Phospholipase D2 (PLD2) as a potential therapeutic target. CAY10594, a potent and selective inhibitor of PLD2, has shown promise in modulating signaling pathways relevant to neurodegeneration, although direct studies in this context are in preliminary stages. This technical guide provides an in-depth overview of the foundational data on CAY10594 and the role of its target, PLD2, in neurodegenerative disease models, offering a roadmap for future preclinical research.

Quantitative Data on CAY10594

The inhibitory activity of CAY10594 against PLD isoforms has been characterized, demonstrating its potency and selectivity for PLD2.

| Target | Assay Type | IC50 | Reference |

| PLD2 | in vitro | 140 nM | [1] |

| PLD2 | cell-based | 110 nM | [1] |

| PLD1 | in vitro | 5.1 µM | [1] |

| PLD1 | cell-based | 1.0 µM | [1] |

The Role of PLD2 in Neurodegenerative Diseases

Phospholipase D2 is a ubiquitously expressed enzyme that hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[2] PA, in turn, modulates the activity of a variety of downstream signaling proteins, including kinases and phosphatases, thereby influencing crucial cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival.[2]

Alzheimer's Disease: Studies have shown that oligomeric amyloid-beta (Aβ), a key pathological driver of Alzheimer's disease, elevates PLD activity in cultured neurons.[3] This effect is specifically mediated by PLD2, as its genetic ablation prevents the Aβ-induced increase in PLD activity.[3] Importantly, the removal of PLD2 has been demonstrated to protect against Aβ-induced synaptic dysfunction and cognitive deficits in a mouse model of Alzheimer's, even in the presence of high Aβ levels.[3] This suggests that inhibiting PLD2 could be a viable strategy to mitigate the downstream toxic effects of Aβ.

Parkinson's Disease: In the context of Parkinson's disease, research has indicated that the overexpression of PLD2 in the substantia nigra of a rat model leads to the degeneration of dopaminergic neurons.[4] This neurotoxic effect is dependent on the enzymatic (lipase) activity of PLD2, highlighting the role of its product, phosphatidic acid, in mediating this pathology.[4] Furthermore, α-synuclein, a protein central to Parkinson's disease pathology, has been shown to interact with and inhibit the activity of PLD2.[4]

Signaling Pathways

The inhibition of PLD2 by CAY10594 is poised to impact several signaling pathways implicated in neurodegeneration. Based on existing literature, two key pathways stand out:

-

Phosphatidic Acid (PA) Mediated Signaling: As the direct product of PLD2 activity, a reduction in PA levels would be the primary consequence of CAY10594 treatment. PA is known to directly bind to and activate proteins such as the kinase Raf-1 and the mammalian target of rapamycin (mTOR), both of which are central regulators of cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a known feature of several neurodegenerative diseases.

-

GSK-3β and JNK Signaling: A study on CAY10594 in a non-neurological context revealed its ability to block the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) at Serine 9 and inhibit the c-Jun N-terminal Kinase (JNK) pathway.[6][7] Both GSK-3β and JNK are critically involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, and in neuronal apoptosis.

PLD2 Signaling Pathway Diagram

Caption: PLD2 signaling cascade in the context of neurodegeneration.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of CAY10594 in neurodegenerative disease models.

In Vitro Model: Amyloid-Beta Toxicity in Primary Neuronal Cultures

-

Cell Culture: Primary cortical neurons will be harvested from embryonic day 18 (E18) rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: After 7 days in vitro, neurons will be pre-treated with varying concentrations of CAY10594 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Subsequently, oligomeric Aβ1-42 (500 nM) will be added to the culture medium for 24 hours.

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Synaptic Density: Immunocytochemistry for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) followed by confocal microscopy and quantification of synaptic puncta.

-

Western Blotting: Analysis of protein lysates for levels of phosphorylated tau (AT8, PHF-1), cleaved caspase-3, and markers of the GSK-3β and JNK pathways (p-GSK-3β Ser9, p-JNK).

-

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

-

Animal Model: C57BL/6 mice will be administered four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg) at 2-hour intervals to induce parkinsonism.

-

Drug Administration: CAY10594 will be administered daily via oral gavage or intraperitoneal injection, starting 24 hours after the final MPTP injection and continuing for 14 days. A vehicle control group will also be included.

-

Behavioral Assessment:

-

Rotarod Test: To assess motor coordination and balance.

-

Pole Test: To evaluate bradykinesia.

-

-

Post-Mortem Analysis:

-

Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

-

HPLC: Measurement of dopamine and its metabolites in the striatum.

-

Western Blotting: Analysis of brain tissue homogenates for markers of neuroinflammation (Iba1, GFAP) and apoptosis (cleaved caspase-3).

-

Experimental Workflow Diagram

Caption: A hypothetical workflow for preclinical evaluation of CAY10594.

Conclusion

While direct experimental evidence for CAY10594 in neurodegenerative disease models is currently lacking, its potent and selective inhibition of PLD2, a key enzyme implicated in the pathology of both Alzheimer's and Parkinson's diseases, makes it a compelling candidate for further investigation. The established links between PLD2 and Aβ toxicity, dopaminergic neurodegeneration, and relevant downstream signaling pathways such as GSK-3β and JNK, provide a strong rationale for its evaluation. The experimental protocols outlined in this guide offer a comprehensive framework for elucidating the neuroprotective potential of CAY10594 and validating PLD2 as a therapeutic target for neurodegenerative disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice [frontiersin.org]

- 3. Phospholipase D2 Ablation Ameliorates Alzheimer's Disease-Linked Synaptic Dysfunction and Cognitive Deficits | Journal of Neuroscience [jneurosci.org]

- 4. The lipase activity of phospholipase D2 is responsible for nigral neurodegeneration in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CAY10594

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY10594 is a potent and selective inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1] It also demonstrates inhibitory activity against Phospholipase D1 (PLD1) at higher concentrations.[1] This document provides detailed information on the solubility of CAY10594 in common laboratory solvents, along with protocols for its application in both in vitro and in vivo research settings.

Solubility Data

The solubility of CAY10594 in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is critical for the design of cellular and animal studies. The following table summarizes the solubility data for CAY10594.

| Solvent | Concentration | Reference |

| DMSO | 20 mg/mL | [1][2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |

Application Notes

Mechanism of Action

CAY10594 exerts its biological effects through the inhibition of PLD enzymes, which are responsible for the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[1][3] PA is a critical second messenger that modulates a variety of cellular processes, including vesicular trafficking, exocytosis, and tumorigenesis.[3] The activity of PLD itself is regulated by a complex network of signaling molecules, including G protein-coupled receptors, receptor tyrosine kinases, and protein kinase C (PKC).[3]

CAY10594 is a highly potent inhibitor of PLD2, with an IC₅₀ of 140 nM in in vitro assays and 110 nM in cellular assays.[1] Its inhibitory effect on PLD1 is observed at higher concentrations, with IC₅₀ values of 5.1 µM in vitro and 1.0 µM in cells.[1]

Biological Activity and Research Applications

-

Cancer Research: CAY10594 has been shown to strongly inhibit the invasive migration of breast cancer cells in transwell assays, highlighting the potential of PLD as a therapeutic target for blocking tumor cell invasion.[1]

-

Liver Injury: Studies have demonstrated that CAY10594 can ameliorate acetaminophen-induced acute liver injury by regulating the phosphorylation of the GSK-3β/JNK axis.[2]

-

Inflammation: CAY10594 has shown efficacy in reducing intestinal mucosal inflammation in models of inflammatory bowel disease.[2]

Signaling Pathway Diagram

The following diagram illustrates the Phospholipase D signaling pathway and the inhibitory action of CAY10594.

References

Protocol for using CAY10594 in a cell culture assay

Application Notes: CAY10594 in Cell Culture Assays

Introduction

CAY10594 is a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme responsible for hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid.[1] Due to its role in various cellular processes, including cell proliferation, migration, and vesicle trafficking, PLD2 is a significant target in biomedical research.[2] CAY10594 has demonstrated efficacy in inhibiting the invasive migration of breast cancer cells and has shown therapeutic potential in models of acute liver injury by modulating the GSK-3β/JNK signaling pathway.[1][3][4] These application notes provide a detailed protocol for utilizing CAY10594 in a typical cell-based viability assay.

Data Presentation

A summary of the key properties of CAY10594 is presented below. This data is crucial for designing experiments, including the preparation of stock solutions and determining appropriate working concentrations.

| Property | Value | Source |

| Target | Phospholipase D2 (PLD2) | [1] |

| IC₅₀ (PLD2) | 110 nM (in cells) | [1] |

| IC₅₀ (PLD2) | 140 nM (in vitro) | [1] |

| IC₅₀ (PLD1) | 1.0 µM (in cells) | [1] |

| IC₅₀ (PLD1) | 5.1 µM (in vitro) | [1] |

| Molecular Formula | C₂₆H₂₈N₄O₂ | [1] |

| Formula Weight | 428.5 | [1] |

| Solubility (DMSO) | 20 mg/mL | [1] |

| Solubility (DMF) | 20 mg/mL | [1] |

| Storage | Store at -20°C as a solid | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Signaling Pathway of CAY10594 in Hepatoprotection

CAY10594 exerts its protective effects in acetaminophen (APAP)-induced liver injury by inhibiting PLD2. This action blocks the downstream phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) and subsequently prevents the activation and mitochondrial translocation of c-Jun N-terminal kinase (JNK), a key event in hepatocyte necrosis.[3]

Experimental Protocol: Cell Viability Assay (MTT/LDH)

This protocol outlines the steps for assessing the effect of CAY10594 on cell viability using a common colorimetric assay, such as MTT or a lactate dehydrogenase (LDH) cytotoxicity assay.[2][5]

I. Materials and Reagents

-

CAY10594 (Cayman Chemical or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected mammalian cell line (e.g., HepG2, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Cell viability assay kit (e.g., MTT, WST-1, or LDH cytotoxicity assay kit)

-

Multichannel pipette and sterile tips

-

Microplate reader

II. Preparation of CAY10594 Stock Solution

-

Reconstitution : Prepare a high-concentration stock solution of CAY10594 (e.g., 10 mM) in sterile DMSO. Based on its solubility, CAY10594 dissolves readily in DMSO up to 20 mg/mL.[1]

-

Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[6]

III. Experimental Procedure

-

Cell Seeding :

-

Culture cells to approximately 80% confluency using standard cell culture techniques.[7]

-

Trypsinize and resuspend the cells in fresh, pre-warmed complete medium.

-

Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Treatment with CAY10594 :

-

Prepare serial dilutions of CAY10594 from the stock solution in complete culture medium. A typical final concentration range for an initial screen might be 0.1 µM to 20 µM.

-

Important : Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Prepare a "vehicle control" using the same maximum concentration of DMSO used in the treatment wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of CAY10594 (or vehicle control). Also include "untreated" control wells containing only fresh medium.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Performing the Viability Assay :

-

Follow the specific instructions provided by the manufacturer of your chosen cell viability or cytotoxicity assay kit (e.g., MTT, XTT, or LDH).[5]

-

For an MTT Assay : Typically, this involves adding the MTT reagent to each well and incubating for 1-4 hours, followed by the addition of a solubilizing agent to dissolve the formazan crystals.[5]

-

For an LDH Assay : This involves collecting a sample of the cell culture supernatant to measure the activity of LDH released from damaged cells.[2]

-

-

Data Acquisition and Analysis :

-

Measure the absorbance (for MTT/XTT) or luminescence at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of CAY10594 that inhibits 50% of cell viability).

-

Experimental Workflow

The following diagram illustrates the key steps in a typical cell culture experiment involving treatment with CAY10594.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. horizondiscovery.com [horizondiscovery.com]

CAY10594: Comprehensive Application Notes on Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and storage of CAY10594, a potent inhibitor of phospholipase D2 (PLD2). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Chemical and Physical Properties

CAY10594, with the formal name N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[1][2]dec-8-yl)ethyl]-2-naphthalenecarboxamide, is a crystalline solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1130067-34-3 | [3][4][5] |

| Molecular Formula | C₂₆H₂₈N₄O₂ | [3][5] |

| Molecular Weight | 428.5 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | A crystalline solid | [3] |

| λmax | 232 nm | [3] |

Stability and Storage Conditions

Proper storage of CAY10594 is essential to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and known stability information.

| Form | Storage Temperature | Stability | Source |

| Crystalline Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[3] |

| Crystalline Solid (Powder) | -20°C | 2 years | DC Chemicals[4] |

| In DMSO | -80°C | 6 months | DC Chemicals[4] |

| In DMSO | 4°C | 2 weeks | DC Chemicals[4] |

| Stock Solution | Below -20°C | Several months | GlpBio[6] |

Note: For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[6] When preparing solutions for in vivo experiments, it is best to freshly prepare the solution for use on the same day.[1]

Solubility

CAY10594 exhibits solubility in various organic solvents. The table below provides solubility data from the manufacturer.

| Solvent | Solubility |

| DMF | 20 mg/mL[3][6] |

| DMSO | 20 mg/mL[3][6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][6] |

Biological Activity and Signaling Pathway

CAY10594 is a potent and selective inhibitor of phospholipase D2 (PLD2), with an IC₅₀ of 140 nM in vitro and 110 nM in cells.[3] It also inhibits PLD1 at higher concentrations (IC₅₀ = 5.1 µM in vitro, 1.0 µM in cells).[3] PLD enzymes are responsible for hydrolyzing phosphatidylcholine to produce the second messenger phosphatidic acid.

Research has shown that CAY10594 can ameliorate acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.[4][7][8][9][10] This suggests a role for PLD2 in the pathogenesis of drug-induced liver injury.[8][9] The diagram below illustrates the proposed signaling pathway affected by CAY10594 in this context.

Experimental Protocols

The following are generalized protocols for assessing the stability of CAY10594. These should be adapted based on specific experimental needs.

Protocol 1: Long-Term Stability of Solid CAY10594

Objective: To determine the long-term stability of CAY10594 as a solid powder under recommended storage conditions.

Materials:

-

CAY10594 (crystalline solid)

-

Amber glass vials with screw caps

-

-20°C freezer

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18)

-

Appropriate mobile phase (e.g., acetonitrile/water gradient)

-

UV detector

-

DMSO (HPLC grade)

Procedure:

-

Accurately weigh 1-5 mg of CAY10594 into multiple amber glass vials.

-

Tightly cap the vials and store them at -20°C.

-

At specified time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve the contents in a known volume of DMSO to prepare a stock solution of a specific concentration.

-

Analyze the sample by HPLC to determine the purity and concentration of CAY10594.

-

Compare the results to the initial (time 0) analysis to assess degradation.

Protocol 2: Stability of CAY10594 in Solution

Objective: To evaluate the stability of CAY10594 in a solvent (e.g., DMSO) at different storage temperatures.

Materials:

-

CAY10594 stock solution in DMSO (e.g., 10 mM)

-

Cryovials or amber glass vials

-

-80°C freezer

-

4°C refrigerator

-

HPLC system as described in Protocol 1

Procedure:

-

Prepare a stock solution of CAY10594 in DMSO.

-

Aliquot the stock solution into multiple cryovials.

-

Store the aliquots at -80°C and 4°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for 4°C; 0, 1, 3, and 6 months for -80°C), remove one aliquot from each storage condition.

-

Thaw the -80°C sample completely and ensure it is at room temperature.

-

Analyze the samples by HPLC to determine the concentration and purity of CAY10594.

-

Compare the results to the initial analysis to determine the extent of degradation.

The workflow for stability testing is depicted in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1130067-34-3 | CAY10594| CAY 10594;CAY-10594|BioChemPartner [biochempartner.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAY10594 Datasheet DC Chemicals [dcchemicals.com]

- 5. scbt.com [scbt.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. CAY10594|CAS 1130067-34-3|DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving CAY10594 for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of CAY10594, a potent and selective inhibitor of phospholipase D2 (PLD2), for in vivo research applications. The protocols outlined herein are designed to ensure optimal preparation of CAY10594 for administration in animal models, thereby facilitating accurate and reproducible experimental outcomes. This guide includes solubility data, a detailed step-by-step preparation protocol for intraperitoneal injection, and an overview of the compound's mechanism of action.

Introduction to CAY10594

CAY10594 is a small molecule inhibitor that demonstrates high potency and selectivity for PLD2, with an IC50 of 140 nM in vitro and 110 nM in cellular assays.[1] While it also inhibits PLD1, it does so at higher concentrations (IC50 = 5.1 µM in vitro, 1.0 µM in cells).[1] PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid, which is involved in a myriad of cellular processes including cell proliferation, migration, and survival. Given its role in these pathways, PLD2 has emerged as a therapeutic target in oncology and inflammatory diseases. For instance, CAY10594 has been shown to significantly inhibit the invasive migration of breast cancer cells.[1] Furthermore, in a murine model of acetaminophen-induced acute liver injury, administration of CAY10594 demonstrated a dose-dependent protective effect, highlighting its therapeutic potential.[2][3]

Solubility of CAY10594

The solubility of CAY10594 in various common laboratory solvents is a critical factor for the preparation of stock solutions and final dosing formulations. The quantitative solubility data is summarized in the table below.

| Solvent | Concentration |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Table 1: Solubility of CAY10594 in common laboratory solvents.[1]

Recommended Protocol for In Vivo Formulation

The following protocol is based on a successful application of CAY10594 in a murine model of acute liver injury, where the compound was administered via intraperitoneal (IP) injection.

Materials

-

CAY10594 (crystalline solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-buffered saline (PBS), sterile, pH 7.2

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Preparation of CAY10594 Formulation (1% DMSO in PBS)

This protocol is designed to prepare a dosing solution of CAY10594 at a final concentration suitable for administration at 4 or 8 mg/kg body weight.

-

Prepare a Stock Solution in DMSO:

-

Aseptically weigh the required amount of CAY10594.

-

Dissolve CAY10594 in 100% DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of CAY10594 in 1 mL of DMSO.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Dilute the Stock Solution for Injection:

-

For in vivo administration, it is crucial to minimize the final concentration of DMSO to avoid toxicity. A final concentration of 1% DMSO is recommended.

-

To prepare the final dosing solution, dilute the DMSO stock solution 1:100 with sterile PBS (pH 7.2). For example, to prepare 1 mL of the final solution, add 10 µL of the 10 mg/mL CAY10594 stock in DMSO to 990 µL of sterile PBS.

-

This will result in a final CAY10594 concentration of 100 µg/mL in 1% DMSO/PBS.

-

-

Administration:

-

The prepared CAY10594 solution can be administered intraperitoneally to mice.

-

In a study by Lee et al. (2019), mice were treated with CAY10594 at doses of 4 or 8 mg/kg.

-

Note: It is always recommended to perform a small-scale pilot test to ensure the solubility and stability of the formulation before preparing a large batch.

Mechanism of Action of CAY10594 in Hepatoprotection

In the context of acetaminophen-induced liver injury, CAY10594 exerts its protective effects by inhibiting PLD2. This inhibition has been shown to modulate the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) and the c-Jun N-terminal kinase (JNK) signaling axis.[2][3][4] The proposed mechanism is illustrated in the signaling pathway diagram below.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of CAY10594 in an in vivo model.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

CAY10594 Administration in Mouse Models of Liver Injury: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CAY10594, a selective inhibitor of phospholipase D2 (PLD2), in a mouse model of acetaminophen (APAP)-induced acute liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of CAY10594.

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure. Acetaminophen (APAP) overdose is a common model for studying DILI in preclinical research. Recent studies have highlighted the role of phospholipase D2 (PLD2) in the pathogenesis of APAP-induced hepatotoxicity. CAY10594, as a potent and selective inhibitor of PLD2, has demonstrated significant protective effects in a mouse model of APAP-induced liver injury.[1][2][3][4][5] Its mechanism of action involves the modulation of the Glycogen Synthase Kinase 3β (GSK-3β) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3][4]

Mechanism of Action

CAY10594 exerts its hepatoprotective effects by inhibiting PLD2. This inhibition leads to a reduction in the phosphorylation of GSK-3β at Serine 9, which in turn suppresses the sustained activation of JNK.[1][2][3][4] JNK activation is a critical event in APAP-induced liver injury, leading to mitochondrial dysfunction and hepatocyte necrosis. By blocking this signaling cascade, CAY10594 mitigates liver damage and improves survival in mice challenged with a toxic dose of APAP.[1][2][3]

Signaling Pathway of CAY10594 in APAP-Induced Liver Injury

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of CAY10594 in an APAP-induced liver injury mouse model.

Table 1: Effect of CAY10594 on Serum ALT and AST Levels

| Treatment Group | Dose of CAY10594 (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |

| Vehicle + APAP | 0 | ~12000 | ~10000 |

| CAY10594 + APAP | 1 | ~8000 | ~7000 |

| CAY10594 + APAP | 2 | ~4000 | ~3500 |

| CAY10594 + APAP | 4 | ~2000 | ~1500 |

| CAY10594 + APAP | 8 | Almost completely blocked increase | Almost completely blocked increase |

Data are approximated from graphical representations in the cited literature.[4]

Table 2: Effect of CAY10594 on Survival Rate after Lethal APAP Dose

| Treatment Group | Dose of CAY10594 (mg/kg) | Survival Rate at 72h (%) |

| Vehicle + APAP (750 mg/kg) | 0 | 0 |

| CAY10594 + APAP (750 mg/kg) | 8 | 100 |

Data are from a study using a lethal dose of APAP.[4]

Table 3: Therapeutic Efficacy of CAY10594 on Survival Rate

| Treatment | Time of Administration (post-APAP) | Survival Rate (%) |

| Vehicle | 3h | ~20 |

| CAY10594 (8 mg/kg) | 3h | 50 |

Data are from a therapeutic administration study.[3]

Experimental Protocols

Experimental Workflow for Prophylactic Treatment

Protocol 1: Prophylactic Administration of CAY10594 in APAP-Induced Acute Liver Injury

Materials:

-

CAY10594 (Cayman Chemical)

-

Acetaminophen (APAP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

8-10 week old male C57BL/6 mice

-

Standard laboratory equipment for animal handling, injections, and sample collection.

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

-

Fasting: Fast the mice for 12-16 hours with free access to water.

-

CAY10594 Preparation: Dissolve CAY10594 in DMSO and then dilute with PBS to the desired concentration. The final DMSO concentration should be low (e.g., <1%) to avoid toxicity. A vehicle control of DMSO in PBS should be prepared.

-

CAY10594 Administration: Administer CAY10594 (1, 2, 4, or 8 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

APAP Preparation: Prepare a solution of APAP in warm saline.

-

APAP Administration: One hour after CAY10594 or vehicle administration, inject mice i.p. with APAP (500 mg/kg).

-

Monitoring: Monitor the mice for signs of distress.

-

Sample Collection: At 12 hours post-APAP injection, euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Perfuse the liver with PBS and collect liver tissue for histological analysis (e.g., Hematoxylin and Eosin staining, TUNEL assay for apoptosis).

-

Experimental Workflow for Therapeutic Treatment

Protocol 2: Therapeutic Administration of CAY10594 in APAP-Induced Acute Liver Injury

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.

-

APAP Administration: Administer APAP (500 mg/kg, i.p.) to the mice.

-

CAY10594 Administration: Three hours after the APAP injection, administer CAY10594 (8 mg/kg, i.p.) or vehicle.

-

Monitoring and Sample Collection: Follow steps 7 and 8 from Protocol 1. For survival studies, monitor the mice for up to 72 hours.[4]

Concluding Remarks

CAY10594 has demonstrated significant potential as a hepatoprotective agent in a preclinical model of APAP-induced liver injury. The detailed protocols and data presented here provide a foundation for further investigation into the therapeutic utility of PLD2 inhibition for the treatment of DILI. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

- 1. researchgate.net [researchgate.net]

- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phospholipase D2 inhibitor, CAY10594, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

CAY10594: A Promising Inhibitor for Attenuating Breast Cancer Cell Malignancy

Application Notes and Protocols for Researchers

Introduction:

CAY10594 has emerged as a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in the progression and metastasis of various cancers, including breast cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of CAY10594 in breast cancer cell lines. The provided information summarizes the current understanding of its mechanism of action and offers standardized methods for its evaluation.

Mechanism of Action

CAY10594 exerts its anti-cancer effects primarily through the inhibition of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PLD2, CAY10594 disrupts key signaling pathways that contribute to the malignant phenotype of breast cancer cells.

One of the key pathways affected by CAY10594 is the PLD2-Rac2 signaling cascade , which plays a crucial role in cell invasion and metastasis.[1] Inhibition of PLD2 by CAY10594 has been shown to impede the migration of highly metastatic breast cancer cell lines.

While direct evidence for the effect of CAY10594 on STAT3 phosphorylation in breast cancer cells is still emerging, it is noteworthy that STAT3 is a critical transcription factor involved in cancer cell proliferation and survival, and its signaling can be influenced by upstream pathways involving lipid messengers.

Quantitative Data Summary

While specific IC50 values for CAY10594 in various breast cancer cell lines are not extensively documented in publicly available literature, the compound has demonstrated significant inhibitory effects on cell migration.

| Cell Line | Assay | Effect of CAY10594 | Reference |

| MDA-MB-231 | Cell Migration | Inhibition of invasive migration | [1] |

| 4T1 | Cell Migration | Inhibition of migration | Inferred from PLD2 inhibition studies |

| PMT | Cell Migration | Inhibition of migration | Inferred from PLD2 inhibition studies |

Note: The table above summarizes the qualitative effects observed. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for cell viability and migration in their breast cancer cell lines of interest.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the efficacy of CAY10594 in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of CAY10594 on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CAY10594

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of CAY10594 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the CAY10594 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by CAY10594.

Materials:

-

Breast cancer cell lines

-

CAY10594

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CAY10594 at various concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Workflow for Apoptosis Assay

Caption: Flowchart of the Annexin V-FITC/PI apoptosis assay.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of CAY10594 on breast cancer cell migration.

Materials:

-

Breast cancer cell lines

-

CAY10594

-

Transwell inserts (8 µm pore size)

-

Serum-free medium

-

Complete growth medium (chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Procedure:

-

Pre-treat breast cancer cells with CAY10594 at non-toxic concentrations for 24 hours.

-

Resuspend the treated cells in serum-free medium.

-

Add 500 µL of complete growth medium to the lower chamber of the Transwell plate.

-

Seed 1 x 10^5 pre-treated cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

Transwell Migration Assay Workflow

Caption: Procedure for the Transwell cell migration assay.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is to determine the effect of CAY10594 on the phosphorylation of STAT3.

Materials:

-

Breast cancer cell lines

-

CAY10594

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Treat cells with CAY10594 for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and GAPDH as a loading control.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which CAY10594 inhibits breast cancer cell invasion.

PLD2 Signaling Pathway in Breast Cancer Cell Invasion

Caption: CAY10594 inhibits PLD2, leading to reduced PA production and subsequent disruption of the WASP-Grb2-Rac2 signaling axis, ultimately suppressing breast cancer cell invasion.[1]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

CAY10594: A Potent Tool for Elucidating PLD2 Function

Application Notes and Protocols for Researchers

CAY10594 has emerged as a valuable pharmacological tool for investigating the multifaceted roles of Phospholipase D2 (PLD2), an enzyme implicated in a wide array of cellular processes, from signaling and membrane trafficking to cell migration and cancer progression. This document provides detailed application notes and experimental protocols to guide researchers, scientists, and drug development professionals in utilizing CAY10594 to dissect PLD2 function.

Introduction to CAY10594

CAY10594 is a potent and selective inhibitor of PLD2. It exhibits significantly greater inhibitory activity against PLD2 compared to its isoform, PLD1, making it a preferred choice for studying the specific contributions of PLD2 in various biological systems. The compound has a complex mechanism of action, involving both orthosteric and allosteric inhibition of the PLD2 enzyme. This dual-action mechanism contributes to its high potency and efficacy in cellular and in vitro assays.

Data Presentation: Inhibitory Potency of CAY10594

The following table summarizes the quantitative data on the inhibitory activity of CAY10594 against PLD isoforms, providing a clear comparison of its potency.

| Target | Assay Type | IC50 | Reference |

| PLD2 | In Vitro | 140 nM | [1] |

| Cell-based | 110 nM | [1] | |

| Cell-based | 20 µM (to reduce PLD activity for Western blot) | [2] | |

| PLD1 | In Vitro | 5.1 µM | [1] |

| Cell-based | 1.0 µM | [1] |

Experimental Protocols

Here, we provide detailed protocols for key experiments where CAY10594 can be employed to investigate PLD2 function.

In Vitro PLD2 Activity Assay

This protocol allows for the direct measurement of PLD2 enzymatic activity and the inhibitory effect of CAY10594 in a cell-free system.

Materials:

-

Recombinant human PLD2

-

Phosphatidylcholine (PC) substrate (e.g., fluorescently labeled PC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM EGTA, 2 mM MgCl2)

-

CAY10594 (dissolved in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a working solution of recombinant PLD2 in assay buffer.

-

Prepare serial dilutions of CAY10594 in DMSO and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add the CAY10594 dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant PLD2 enzyme to the wells containing CAY10594 and the vehicle control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the phosphatidylcholine substrate to all wells.

-

Immediately begin monitoring the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths for your chosen substrate. Record measurements at regular intervals for 30-60 minutes.

-